Toddalosin ethyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

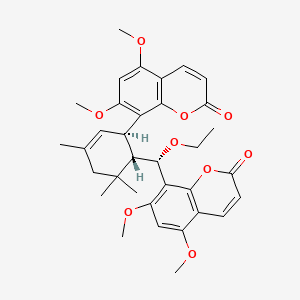

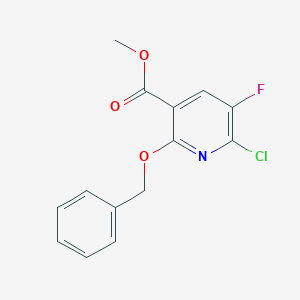

Toddalosin ethyl ether is a natural product primarily used in scientific research. The compound is characterized by its molecular formula C34H38O9 and a molecular weight of 590.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including Toddalosin ethyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another variation involves using silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods: Industrial production of simple symmetrical ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions: Toddalosin ethyl ether undergoes several types of chemical reactions, including:

Acidic Cleavage: The most common reaction for ethers, where the C–O bond is cleaved using strong acids like HI or HBr. This reaction can proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether.

Common Reagents and Conditions:

Acidic Cleavage: HI, HBr, and sometimes strong Lewis acids like boron tribromide (BBr3).

Oxidation and Reduction: Conditions vary based on the specific ether and desired products.

Major Products:

Acidic Cleavage: Produces alcohols and alkyl halides.

Scientific Research Applications

Toddalosin ethyl ether is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some notable applications include:

Drug Delivery Systems: Its ability to form stable complexes makes it suitable for encapsulating drugs and enabling controlled release.

Coatings and Adhesives: Forms films with excellent mechanical strength and water resistance, useful in various industrial applications.

Food Packaging: Effective barrier properties against oxygen and water vapor, extending the shelf life of perishable foods.

Mechanism of Action

The mechanism of action for Toddalosin ethyl ether involves its interaction with molecular targets and pathways specific to its application. For instance, in drug delivery systems, it forms complexes that encapsulate drugs, allowing for controlled release and enhanced therapeutic efficacy . The exact molecular targets and pathways can vary based on the specific application and the nature of the drug or compound being delivered.

Comparison with Similar Compounds

Toddalosin ethyl ether is unique among coumarins due to its specific structural features and applications . Similar compounds include other coumarins and ethers used in scientific research, such as:

Coumarin: A parent compound with a simpler structure.

Ethyl Coumarin: Similar in structure but with different functional groups.

Methoxy Coumarin: Another derivative with distinct properties and applications.

Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out for its versatility and effectiveness in forming stable complexes for drug delivery and other uses .

Properties

Molecular Formula |

C34H38O9 |

|---|---|

Molecular Weight |

590.7 g/mol |

IUPAC Name |

8-[(1R,6S)-6-[(S)-(5,7-dimethoxy-2-oxochromen-8-yl)-ethoxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one |

InChI |

InChI=1S/C34H38O9/c1-9-41-33(29-25(40-8)16-23(38-6)20-11-13-27(36)43-32(20)29)30-21(14-18(2)17-34(30,3)4)28-24(39-7)15-22(37-5)19-10-12-26(35)42-31(19)28/h10-16,21,30,33H,9,17H2,1-8H3/t21-,30+,33+/m0/s1 |

InChI Key |

ALWXFCXPFICKIV-UJPYDXGTSA-N |

Isomeric SMILES |

CCO[C@@H]([C@H]1[C@@H](C=C(CC1(C)C)C)C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC |

Canonical SMILES |

CCOC(C1C(C=C(CC1(C)C)C)C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol](/img/structure/B14764935.png)

![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)